Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester

Medicinal chemistry Benzofuran synthesis Carbamate functionalization

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester (CAS 88737-32-0), systematically referred to as ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate, is a synthetic small molecule (C₁₈H₁₅NO₄, MW 309.32) belonging to the benzofuran-3-carbamate class. The compound is primarily encountered as a key synthetic intermediate in medicinal chemistry programs targeting analgesic, anticonvulsant, and anti-inflammatory pharmacophores.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
CAS No. 88737-32-0
Cat. No. B11963472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester
CAS88737-32-0
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO4/c1-2-22-18(21)19-15-13-10-6-7-11-14(13)23-17(15)16(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,21)
InChIKeyHDFUKHDDJLQMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester (CAS 88737-32-0) — Structural Identity and Role as a Benzofuran Carbamate Intermediate


Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester (CAS 88737-32-0), systematically referred to as ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate, is a synthetic small molecule (C₁₈H₁₅NO₄, MW 309.32) belonging to the benzofuran-3-carbamate class . The compound is primarily encountered as a key synthetic intermediate in medicinal chemistry programs targeting analgesic, anticonvulsant, and anti-inflammatory pharmacophores [1]. Its core scaffold — a 2-benzoylbenzofuran bearing an N-ethoxycarbonyl group at the 3-position — is obtained by treating 2-benzoyl-1-benzofuran-3-amine with ethyl chloroformate, positioning it as the direct N-unsubstituted carbamate precursor to a family of N-alkylated derivatives with divergent biological profiles [2].

Why Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester Cannot Be Freely Interchanged with Its N-Substituted Analogs


Despite sharing a common 2-benzoylbenzofuran core, closely related carbamates in this series — including the N-methyl (CAS 301538-58-9), N-cyanomethyl (CAS 88737-34-2), and N-ethoxycarbonylglycinate (CAS 301538-60-3) derivatives — are not functionally interchangeable with the parent N-unsubstituted carbamate (CAS 88737-32-0) [1]. In the published synthetic route, CAS 88737-32-0 serves as the obligatory precursor: its methylation produces the N-methyl carbamate, while alkylation with ethyl bromoacetate yields the N-ethoxycarbonylglycinate — each subsequent derivative displaying distinct reactivity and divergent downstream biological profiles (analgesic vs. anticonvulsant vs. antiviral) [2]. Replacing CAS 88737-32-0 with an N-substituted congener eliminates the free N–H carbamate hydrogen, which is essential for further N-functionalization chemistry and precludes access to entire downstream compound libraries [3].

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester — Differential Evidence for Scientific Selection


Synthetic Pathway Node: Exclusive N-Unsubstituted Carbamate as Diversification Branch Point vs. N-Methyl Carbamate (CAS 301538-58-9)

In the foundational benzofuran-3-carbamate scaffold described by Rádl et al. (2000), CAS 88737-32-0 is the sole N-unsubstituted ethyl carbamate and the direct product of reacting 2-benzoyl-1-benzofuran-3-amine with ethyl chloroformate [1]. This distinguishes it from the N-methyl carbamate (CAS 301538-58-9, C₁₉H₁₇NO₄, MW 323.35), which is obtained by subsequent N-methylation of CAS 88737-32-0. The presence of the free N–H in CAS 88737-32-0 — absent in all N-alkylated congeners — is the chemical feature enabling further diversification at the 3-amino position [2].

Medicinal chemistry Benzofuran synthesis Carbamate functionalization

Molecular Weight and Physicochemical Profile as a Solubility/Partitioning Gatekeeper vs. Larger N-Cyanomethyl Analog (CAS 88737-34-2)

CAS 88737-32-0 has a molecular weight of 309.32 g/mol and a calculated LogP of 4.25 . The N-cyanomethyl derivative (CAS 88737-34-2, C₂₀H₁₆N₂O₄) has a significantly higher molecular weight of 348.35 g/mol, an increase of 39.03 g/mol (~12.6%) attributable to the cyanomethyl substituent . This structural difference alters the physicochemical profile: the cyanomethyl group introduces an additional hydrogen-bond acceptor (the nitrile), increases topological polar surface area, and is expected to reduce LogP relative to the parent carbamate — making the parent compound the more lipophilic, lower-MW entry point for CNS-oriented programs [1].

Physicochemical profiling LogP Lead optimization

Purity Specification Benchmark: ≥97% Assay by Bidepharm QC as Procurement-Grade Reference Point vs. Unspecified Commercial Grades

Commercially, the N-cyanomethyl analog (CAS 88737-34-2) is supplied by Bidepharm with a documented purity of ≥97%, supported by NMR, HPLC, and GC batch-release testing . While CAS 88737-32-0 is listed on multiple chemical directories (ChemSrc, LookChem, ChemNet), publicly available purity specifications for this specific CAS number are not uniformly disclosed — a critical procurement consideration . This discrepancy means that sourcing the target compound requires explicit vendor confirmation of purity, analytical documentation, and impurity profiling comparable to the standard set by the N-cyanomethyl congener [1].

Quality control Procurement Analytical chemistry

Functional Group Orthogonality: Carbamate N–H Enables Selective Deprotection or Further Elaboration vs. Prematurely Masked Analogs

The N–H of the ethyl carbamate in CAS 88737-32-0 can be selectively deprotonated with mild bases (e.g., NaH, K₂CO₃) and subsequently alkylated, acylated, or sulfonylated without affecting the 2-benzoyl carbonyl or the benzofuran C2 position [1]. In contrast, the N-methyl analog (CAS 301538-58-9) and the N-cyanomethyl analog (CAS 88737-34-2) have this position permanently blocked, precluding orthogonal diversification at the carbamate nitrogen [2]. This chemoselectivity is critical in library-based drug discovery where the 3-amino position is used as a diversity point.

Protecting group strategy Synthetic methodology Benzofuran library synthesis

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester — Targeted Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold Diversification at the Benzofuran 3-Amino Position

CAS 88737-32-0 serves as the universal starting material for N-alkylation, N-acylation, and N-sulfonylation reactions that generate libraries of benzofuran-3-carbamate derivatives. The free N–H group enables chemoselective functionalization without protecting group manipulation, as demonstrated by Rádl et al. (2000), who used this compound to prepare N-methyl, N-ethoxycarbonylglycinate, and glycine derivatives for analgesic evaluation [1]. This scenario is directly validated by the evidence in Section 3 showing that N-substituted analogs are downstream products of CAS 88737-32-0 and cannot serve as diversification precursors [2].

Lead Optimization: Favorable Physicochemical Starting Point for CNS-Penetrant Candidates

With a molecular weight of 309 g/mol and a cLogP of 4.25, CAS 88737-32-0 falls within the optimal property space for CNS drug candidates (MW < 400, LogP 3–5). The evidence in Section 3 demonstrates that this compound is significantly lighter and more lipophilic than its N-cyanomethyl congener (CAS 88737-34-2, MW 348), making it the preferred entry scaffold for programs targeting intracellular or CNS receptors where passive permeability is critical [3]. Medicinal chemists can use this compound as the core template, introducing polar substituents via N-functionalization while monitoring property shifts.

Academic and Industrial Benzofuran SAR Programs Requiring Systematic Library Synthesis

In structure-activity relationship (SAR) campaigns — whether targeting analgesia (Rádl et al., 2000 [1]), anticonvulsant activity (Kamal et al., 2012 [4]), or antiviral mechanisms (US Patent 9,364,482 ) — the 2-benzoylbenzofuran-3-carbamate scaffold is a recurring pharmacophore. CAS 88737-32-0 is the only commercially tractable member of this series that retains the unsubstituted carbamate, enabling parallel library synthesis at the 3-position. Procurement of this compound is therefore the gateway to generating diverse compound collections for high-throughput screening against multiple therapeutic targets.

Quality-Controlled Procurement for Reproducible Academic Research

As highlighted in Section 3, publicly available purity specifications for CAS 88737-32-0 are limited compared to its N-cyanomethyl analog. Researchers procuring this compound must explicitly request a Certificate of Analysis (CoA) including HPLC purity (target ≥95%), NMR identity confirmation, and residual solvent analysis. This procurement discipline is essential for ensuring lot-to-lot reproducibility in biological assays, particularly in academic laboratories where batch-to-batch variability in synthetic intermediate quality can confound SAR interpretation [3].

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